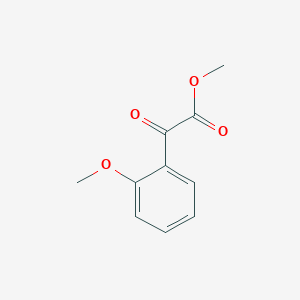

Methyl 2-(2-methoxyphenyl)-2-oxoacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEARYCWOQRQBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 2 Methoxyphenyl 2 Oxoacetate

Strategies for the Formation of the α-Ketoester Moiety

The formation of the α-ketoester group in methyl 2-(2-methoxyphenyl)-2-oxoacetate can be achieved through several strategic synthetic routes. These methods primarily involve either the direct esterification of a corresponding carboxylic acid or the oxidation of a precursor molecule at the α-position to generate the desired keto group.

Esterification of Substituted Phenylglyoxylic Acids

A straightforward and common approach to synthesizing this compound is the esterification of 2-(2-methoxyphenyl)-2-oxoacetic acid. This transformation is typically not performed directly but through a more reactive intermediate to ensure high conversion.

The esterification of 2-(2-methoxyphenyl)-2-oxoacetic acid is efficiently accomplished by first converting the carboxylic acid into its more reactive acid chloride derivative. This two-step process begins with the treatment of the starting acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(2-methoxyphenyl)-2-oxoacetyl chloride is a highly reactive intermediate.

This acid chloride is then subjected to reaction with methanol (B129727) (CH₃OH). The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the desired methyl ester, this compound, and liberating hydrogen chloride as a byproduct. chemguide.co.uk This method is widely applicable and generally provides good yields.

Rearrangement Reactions

Rearrangement reactions offer a powerful avenue for the synthesis of complex molecular architectures from simpler precursors. In the context of aryl α-keto esters, specific rearrangements provide a facile route to these valuable compounds.

A notable and effective method for the synthesis of aryl α-keto esters involves the rearrangement of aryl cyanohydrin carbonate esters. researchgate.netlookchem.com This reaction is typically induced by a strong base, such as lithium diisopropylamide (LDA), which generates an α-carbanion relative to the nitrile group. lookchem.com This carbanion then initiates a rearrangement, leading to the formation of the desired α-keto ester. lookchem.com This approach is valued for its facility and provides a direct route to these important synthetic intermediates. researchgate.netlookchem.com While broadly applicable, the reaction can be sensitive to the substrate's structure; for instance, an o-benzyloxycyanohydrin carbonate ester, under similar conditions, was observed to undergo a domino reaction, resulting in 2-phenylbenzofuran-3-carboxylic acid instead of the expected keto ester. lookchem.com

Targeted Synthesis via Annelation and Condensation Approaches

Targeted syntheses utilizing annelation and condensation reactions are fundamental to constructing the specific framework of this compound. These methods build the molecule through strategic bond formations.

One effective strategy involves the ring-opening esterification of a benzofuranone derivative, such as coumaranone (benzofuran-2(3H)-one). A patented method describes reacting coumaranone with sodium methoxide (B1231860) in a suitable solvent like butanone or toluene. google.com This process facilitates the opening of the heterocyclic ring and subsequent esterification to yield an intermediate that can be further processed. google.com This particular method is highlighted as being suitable for industrialization due to its high raw material utilization, operational simplicity, and high yields, which can reach up to 96.0%. google.com

Table 1: Example of Ring-Opening Esterification Conditions

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time |

| Coumaranone | 30.0% Sodium Methoxide | Butanone | 65-70 °C | 3.0 hours |

| Coumaranone | 20.0% Sodium Methoxide | Toluene | 65-70 °C | 3.5 hours |

This data is derived from a patented process for a related intermediate synthesis. google.com

The reaction of a Grignard reagent with a dialkyl oxalate (B1200264), such as diethyl oxalate or dimethyl oxalate, is a well-established method for synthesizing α-keto esters. fhnw.chgoogle.com In the context of methoxyphenyl oxoacetates, this involves preparing a methoxyphenylmagnesium bromide Grignard reagent and reacting it with an excess of a dialkyl oxalate at low temperatures (-10 °C to +10 °C). google.comchemicalbook.com The corresponding Grignard reagent for the target compound, (2-methoxyphenyl)magnesium bromide, would be reacted with a dialkyl oxalate. A significant challenge in this synthesis is the potential for a second addition of the Grignard reagent to the ketone of the newly formed α-keto ester, which results in an undesired tertiary alcohol by-product. fhnw.ch

Chemo- and Regioselectivity Considerations in Synthetic Pathways

Achieving high chemo- and regioselectivity is critical for the efficient synthesis of this compound, ensuring the desired isomer is formed while minimizing side reactions.

Chemoselectivity: The primary chemoselectivity challenge arises in the Grignard reagent-mediated synthesis. The reaction must be controlled to favor the initial addition to one of the ester groups of the dialkyl oxalate, while preventing a subsequent addition to the keto group of the product. fhnw.ch Strategies to mitigate this overreaction include using an excess of the dialkyl oxalate and maintaining low reaction temperatures. google.com Flow chemistry has also been identified as a promising approach to improve selectivity by enabling precise control over stoichiometry and reaction time, thereby reducing the formation of the undesired bis-alcohol side compound. fhnw.ch

Regioselectivity: Regioselectivity becomes a key consideration in syntheses that build the aromatic ring or add functional groups to it, such as in a Friedel-Crafts acylation approach. aurigeneservices.comchemicalbook.com When starting with anisole (B1667542) (methoxybenzene), the methoxy (B1213986) group is a strong ortho-, para-directing activator. To synthesize the target 2-methoxy isomer, the acylation reaction (e.g., with methyl oxalyl chloride and a Lewis acid like aluminum chloride) must be guided to favor substitution at the ortho position. chemicalbook.com While the para-isomer is often the major product due to less steric hindrance, reaction conditions can be tuned to influence the ortho/para ratio. The presence of the ortho-methoxy group in the final product is a defining feature that dictates the starting materials and strategies chosen.

Optimization and Scale-Up Methodologies for Preparation

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of reaction conditions and purification methods.

For processes like the Grignard reagent-mediated synthesis, the use of continuous flow reactors offers a significant advantage for scale-up. fhnw.ch This technology allows for better temperature control, safer handling of reactive intermediates, and can lead to higher yields and purity by minimizing the formation of by-products. fhnw.ch

The ring-opening esterification of coumaranone is presented as a method specifically suitable for industrialization, emphasizing high yields and a reduction in waste products. google.com The purification of the final product and intermediates is also a critical factor. For related large-scale preparations, techniques such as lipase-catalyzed transesterification combined with continuous dissolution and crystallization have been employed to efficiently separate the desired product from reagents and by-products, enabling both high purity of the final compound and recovery of valuable starting materials or catalysts. nih.govresearchgate.net Such advanced purification and separation techniques are crucial for the economic viability and environmental impact of large-scale chemical manufacturing. nih.gov

Chemical Reactivity and Transformation Mechanisms of Methyl 2 2 Methoxyphenyl 2 Oxoacetate

Nucleophilic Addition Reactions at the α-Keto Carbonyl Center

The presence of two adjacent carbonyl groups, one ketone and one ester, makes the α-keto carbon highly electrophilic. This electrophilicity is the driving force for nucleophilic addition reactions, a fundamental class of reactions for carbonyl compounds. numberanalytics.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The reactivity of this center is crucial for the synthesis of more complex molecular architectures.

The α-keto carbonyl group of methyl 2-(2-methoxyphenyl)-2-oxoacetate readily reacts with nucleophiles such as alcohols and amines. These reactions are typically catalyzed by acid or base and are fundamental for creating various derivatives.

Reactions with Alcohols: In the presence of an acid catalyst, alcohols can add to the ketonic carbonyl group to form hemiacetals. cymitquimica.com With an excess of the alcohol, the reaction can proceed further to yield a stable acetal. The acid catalyst activates the carbonyl group by protonating the oxygen, making the carbon even more electrophilic and susceptible to attack by the weakly nucleophilic alcohol. cymitquimica.com

Reactions with Amines: Primary amines react with the α-keto carbonyl group to form imines (also known as Schiff bases), while secondary amines yield enamines. youtube.com These condensation reactions typically occur under mildly acidic conditions (pH 4-5) and involve the formation of a carbinolamine intermediate, which then dehydrates to form the final C=N double bond of the imine or the C=C double bond of the enamine. youtube.com

The table below summarizes the expected products from the reaction of this compound with representative alcohol and amine nucleophiles.

| Nucleophile | Reagent Type | Catalyst | Expected Product Class |

| Methanol (B129727) | Alcohol | Acid (e.g., HCl) | Acetal |

| Ethylamine | Primary Amine | Mild Acid | Imine |

| Diethylamine | Secondary Amine | Mild Acid | Enamine |

This table is based on the general reactivity of α-ketoesters.

Reactions Involving the Methyl Ester Group

The methyl ester functionality of this compound is another key site for chemical transformations, primarily through nucleophilic acyl substitution.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this reaction can be catalyzed by either an acid or a base. In this process, a different alcohol (e.g., ethanol (B145695), propanol) displaces the methanol from the ester group to form a new ester. The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the desired alcohol or to remove the methanol as it is formed. rsc.org This reaction is significant for modifying the ester group to alter the compound's physical and chemical properties.

The methyl ester can be converted to the corresponding carboxylic acid, 2-(2-methoxyphenyl)-2-oxoacetic acid, through hydrolysis. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is performed by heating the ester in water with a strong acid catalyst. The process is reversible and an excess of water is used to shift the equilibrium towards the carboxylic acid product.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used to hydrolyze the ester. google.com The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. The resulting product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. chemspider.com Saponification is often preferred for its irreversibility and generally higher yields. chemspider.com For instance, the hydrolysis of a similar compound, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, with NaOH in a water/methanol mixture proceeds with high yield. chemspider.com

Electrophilic Aromatic Substitution Reactions on the 2-Methoxyphenyl Ring

The 2-methoxyphenyl ring in the molecule is susceptible to electrophilic aromatic substitution (SEAr) reactions. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director. This means it increases the rate of reaction by donating electron density to the aromatic ring through resonance, and it directs incoming electrophiles primarily to the positions ortho and para relative to itself. chemicalbook.com

Given that the other substituent (the α-ketoester group) is a deactivating, meta-directing group, the position of substitution will be determined by the powerful activating effect of the methoxy group. The potential sites for substitution are C4 and C6 (ortho and para to the methoxy group). Steric hindrance from the adjacent α-ketoester group might influence the ratio of ortho to para substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. chemicalbook.com

The table below outlines potential electrophilic aromatic substitution reactions.

| Reaction | Reagents | Electrophile | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Methyl 2-(4-nitro-2-methoxyphenyl)-2-oxoacetate and Methyl 2-(6-nitro-2-methoxyphenyl)-2-oxoacetate |

| Bromination | Br₂, FeBr₃ | Br⁺ | Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate and Methyl 2-(6-bromo-2-methoxyphenyl)-2-oxoacetate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Methyl 2-(4-acyl-2-methoxyphenyl)-2-oxoacetate and Methyl 2-(6-acyl-2-methoxyphenyl)-2-oxoacetate |

This table predicts outcomes based on general principles of electrophilic aromatic substitution.

Reduction and Oxidation Chemistry

The functional groups of this compound can undergo various reduction and oxidation reactions.

Reduction: The two carbonyl groups can be selectively reduced depending on the reducing agent used.

Reduction of the Ketone: Strong hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the α-keto group to a secondary alcohol, yielding methyl 2-hydroxy-2-(2-methoxyphenyl)acetate. youtube.com NaBH₄ is generally chemoselective for aldehydes and ketones over esters, making it suitable for the selective reduction of the keto group.

Reduction of Both Ketone and Ester: A stronger reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester group, ultimately forming a diol, 2-(2-methoxyphenyl)ethane-1,2-diol, after an aqueous workup.

Oxidation: The α-ketoester moiety itself is relatively oxidized. However, the aromatic ring could potentially undergo oxidative degradation under harsh conditions. More relevant is the potential for oxidative cleavage reactions. For example, treatment with hydrogen peroxide under basic conditions could potentially lead to the cleavage of the C-C bond between the two carbonyls, a reaction characteristic of α-dicarbonyl compounds, which could yield 2-methoxybenzoic acid.

Reduction of the α-Keto Group to Hydroxyl or Methylene (B1212753) Functions

The α-keto group in this compound is susceptible to reduction, leading to either α-hydroxy esters or, through complete reduction, to 2-(2-methoxyphenyl)acetates. The choice of reducing agent and reaction conditions determines the final product.

Reduction to α-Hydroxy Esters:

The selective reduction of the ketone to a secondary alcohol, yielding methyl 2-hydroxy-2-(2-methoxyphenyl)acetate, can be achieved using mild hydride reagents. Sodium borohydride (NaBH₄) is a common reagent for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ketone. Due to the greater electrophilicity of the ketone compared to the ester, selective reduction is highly feasible.

A typical procedure would involve dissolving this compound in a protic solvent like methanol or ethanol, followed by the portion-wise addition of sodium borohydride at a controlled temperature, often between 0 °C and room temperature. The resulting borate (B1201080) ester intermediate is then hydrolyzed during workup to yield the final α-hydroxy ester.

| Reagent System | Substrate | Product | General Observations |

| Sodium Borohydride (NaBH₄) in Methanol/Ethanol | α-Keto Ester | α-Hydroxy Ester | High selectivity for ketone reduction over the ester. Reaction is typically fast and high-yielding. |

| Lithium Aluminium Hydride (LiAlH₄) in THF/Ether | α-Keto Ester | Diol | Non-selective, reduces both the ketone and the ester functionalities. |

Reduction to Methylene Group:

Complete deoxygenation of the α-keto group to a methylene group, to form methyl 2-(2-methoxyphenyl)acetate, requires more forcing conditions. Two classical methods for such transformations are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. The reaction is suitable for substrates stable to strong acidic conditions. The precise mechanism is not fully elucidated but is thought to involve electron transfer from the metal surface.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (H₂NNH₂), followed by elimination of nitrogen gas upon heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. This method is suitable for substrates that are sensitive to acid.

Oxidative Transformations of the Compound

The oxidative transformation of an α-ketoester like this compound can proceed through different pathways, including oxidative cleavage of the C-C bond between the carbonyl groups.

One potential oxidative reaction is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to a carbonyl group. In the case of an α-ketoester, the reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), could potentially lead to the formation of an anhydride-like intermediate. The migratory aptitude of the adjacent groups determines the regioselectivity of the oxygen insertion. For this compound, the competition would be between the methoxycarbonyl group (-COOCH₃) and the 2-methoxyphenyl group. Generally, aryl groups have a higher migratory aptitude than primary alkyl or methoxycarbonyl groups. This would suggest the insertion of oxygen between the aryl ketone carbonyl and the 2-methoxyphenyl ring, although specific studies on this substrate are lacking.

Another potential oxidative pathway is oxidative decarboxylation, though this is more commonly observed with α-keto acids. If the ester group were to be hydrolyzed to the corresponding carboxylic acid, the resulting α-keto acid could undergo oxidative decarboxylation to yield 2-methoxybenzoic acid.

Detailed research findings on the specific oxidative transformations of this compound are not widely reported in scientific literature. However, based on the reactivity of similar compounds, a study on the iodine-mediated oxidation of aryl alkyl ketones to phenylglyoxal (B86788) intermediates followed by TBHP-driven radical reactions to form aryl carboxylic acids has been noted. organic-chemistry.org This suggests that under specific conditions, the C-C bond between the carbonyls in this compound could be cleaved.

Complex Cascade and Domino Reactions

The 1,2-dicarbonyl moiety of this compound makes it an excellent substrate for cascade and domino reactions, particularly in the synthesis of heterocyclic systems.

Deoxygenative Functionalization of 1,2-Dicarbonyls Involving the Compound

Information regarding the specific deoxygenative functionalization of this compound is not prominent in the surveyed literature. However, the general principle of deoxygenative functionalization of 1,2-dicarbonyls often involves their conversion into more reactive intermediates. For instance, reaction with a phosphorus ylide (Wittig reaction) could potentially lead to an α,β-unsaturated ester through a deoxygenative olefination process, though this is more common with monoketones. The presence of two adjacent carbonyls might lead to more complex reaction pathways.

Heterocyclization Reactions Initiated by α-Ketoesters (General for hetaryl glyoxylates)

α-Ketoesters are valuable precursors for the synthesis of various heterocycles. A prime example is the synthesis of quinoxalines, which are an important class of nitrogen-containing heterocycles with diverse biological activities. researchgate.net The reaction involves the condensation of a 1,2-dicarbonyl compound with an ortho-phenylenediamine.

In a typical reaction, this compound would be reacted with a substituted or unsubstituted 1,2-phenylenediamine in a suitable solvent, such as ethanol or acetic acid. The reaction often proceeds at room temperature or with gentle heating and can be catalyzed by acids. The proposed mechanism involves the initial nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of the α-ketoester, followed by cyclization and dehydration to form the aromatic quinoxaline (B1680401) ring. orientjchem.org

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound | o-Phenylenediamine | Quinoxaline | Ethanol or Acetic Acid, Room Temp. or Heat |

| α-Ketoester | Hydrazine/Ammonium (B1175870) Carbonate/KCN | Hydantoin | Bucherer-Bergs reaction conditions |

Another important class of heterocycles that can be synthesized from α-keto compounds are hydantoins, via the Bucherer-Bergs reaction. This multicomponent reaction typically involves a ketone, ammonium carbonate, and a cyanide source (e.g., potassium cyanide). researchgate.net While this reaction is general for ketones, its application to α-ketoesters like this compound could lead to 5-aryl-5-methoxycarbonylhydantoins.

Mechanistic Investigations of Key Transformations and Electron Movement

The mechanisms of the fundamental transformations of this compound are generally understood from the established principles of organic chemistry.

In Reduction Reactions: The key mechanistic step is the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the α-keto group. The electron movement involves the formation of a new C-H bond and the breaking of the C=O π-bond, with the electrons moving to the oxygen atom to form an alkoxide intermediate. Subsequent protonation of the alkoxide yields the alcohol.

In Oxidative Reactions (e.g., Baeyer-Villiger): The mechanism involves the initial protonation of the ketone carbonyl, followed by nucleophilic attack of the peroxy acid to form a Criegee intermediate. The rate-determining step is the concerted migration of a substituent from the carbonyl carbon to the adjacent oxygen of the peroxide group, with simultaneous cleavage of the O-O bond. The migratory aptitude (Aryl > H > tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl) dictates the regiochemical outcome.

In Quinoxaline Synthesis: The mechanism is a classic condensation-cyclization-dehydration sequence. It begins with the nucleophilic attack of an amino group on a carbonyl carbon, forming a hemiaminal intermediate. This is followed by the loss of water to form an imine. An intramolecular nucleophilic attack by the second amino group on the remaining carbonyl group leads to a cyclic intermediate, which then aromatizes through the elimination of a second molecule of water to furnish the stable quinoxaline ring. The electron movement involves the formation of new C-N bonds and the breaking of C=O π-bonds, followed by elimination steps.

Specific mechanistic studies focusing solely on this compound are not widely available. However, the general mechanisms for these reaction classes are well-established and provide a robust framework for understanding its reactivity.

Computational and Theoretical Chemistry Studies of Methyl 2 2 Methoxyphenyl 2 Oxoacetate

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum mechanical calculations are foundational in computational chemistry for predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy.

Density Functional Theory (DFT) is a powerful and widely used QM method that calculates the electronic properties of a molecule based on its electron density. For a molecule like Methyl 2-(2-methoxyphenyl)-2-oxoacetate, DFT is first used to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

Table 1: Illustrative Optimized Geometric Parameters for a Phenylglyoxylate Structure using DFT This table is illustrative and represents typical data obtained from DFT calculations for similar compounds.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (keto) | ~1.22 Å |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.34 Å | |

| Caromatic-Cketo | ~1.49 Å |

A crucial step in validating the accuracy of a computational model is to compare its predictions with experimental data. DFT calculations can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., 1H and 13C) in the optimized structure, theoretical chemical shifts can be derived.

These calculated values are then compared against experimentally measured NMR spectra. A strong correlation between the theoretical and experimental data provides confidence in the accuracy of the computed geometry and electronic structure. Discrepancies, on the other hand, may suggest that the computational model needs refinement or that the molecular conformation in solution differs from the calculated gas-phase structure.

Table 2: Representative Comparison of Experimental and Calculated 13C NMR Chemical Shifts This table provides an example of how calculated NMR data is compared to experimental values for validation. The data is hypothetical for the target compound.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C=O (keto) | 188.5 | 189.2 |

| C=O (ester) | 165.1 | 165.8 |

| C-OCH3 (ring) | 158.3 | 159.0 |

Molecular Electrostatic Potential (MEP) Analysis for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the regions of a molecule that are rich or deficient in electrons. The MEP is mapped onto the molecule's electron density surface, using a color scale to visualize the electrostatic potential. chemspider.com

Red/Yellow Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate positive potential, electron-deficient, and are susceptible to nucleophilic attack.

Green Regions: Represent neutral potential.

For this compound, the MEP surface would highlight the carbonyl oxygen atoms of the keto and ester groups as the most electron-rich (red) regions, making them primary sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the methyl groups and the aromatic ring would appear as electron-deficient (blue) regions. This analysis provides a clear visual guide to the molecule's reactivity and its potential non-covalent interaction sites. google.com

Frontier Molecular Orbital (FMO) Theory for Understanding Reactivity and Electron Transfer

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO: The outermost orbital containing electrons. It represents the molecule's ability to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. It represents the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO would be centered on the electron-withdrawing α-dicarbonyl system.

Table 3: Illustrative Frontier Molecular Orbital Energies This table shows typical energy values obtained from FMO analysis for similar aromatic compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction by transforming it into a set of localized orbitals corresponding to Lewis structures (bonds and lone pairs). This method allows for the quantitative study of electron delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals.

Table 4: Example of NBO Second-Order Perturbation Analysis This table illustrates the type of data generated by NBO analysis, showing key delocalization interactions. The data is representative and not specific to the target compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (Omethoxy) | π* (Caromatic-Caromatic) | ~15-20 |

| LP (Oester) | π* (C=Oester) | ~30-40 |

Intermolecular Interactions and Crystal Packing Analysis through Computational Methods

While X-ray crystallography provides definitive experimental data on how molecules are arranged in a solid state, computational methods can predict and analyze these interactions. For this compound, the crystal packing would likely be governed by weak non-covalent interactions such as C-H···O hydrogen bonds and π-π stacking interactions between aromatic rings.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, which is color-coded to highlight different types of intermolecular interactions and their relative strengths.

For instance, in the crystal structure of N-(2-methoxyphenyl)acetamide, a related compound featuring a methoxyphenyl group, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H···H (53.9%), C···H/H···C (21.4%), and O···H/H···O (21.4%) interactions rsc.org. Similarly, an analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine showed that H···H (50.4%), C···H/H···C (37.9%), and O···H/H···O (5.1%) interactions were the most abundant nih.gov. These examples underscore the importance of weak van der Waals forces and hydrogen bonds in the solid-state structures of molecules containing methoxyphenyl moieties.

Table 1: Representative Intermolecular Contacts Quantified by Hirshfeld Surface Analysis for Aromatic Compounds

| Intermolecular Contact | Percentage Contribution (Example 1: N-(2-methoxyphenyl)acetamide) rsc.org | Percentage Contribution (Example 2: 4-(3-methoxyphenyl)-2,6-diphenylpyridine) nih.gov |

|---|---|---|

| H···H | 53.9% | 50.4% |

| C···H/H···C | 21.4% | 37.9% |

| O···H/H···O | 21.4% | 5.1% |

Note: Data is from related methoxyphenyl-containing compounds to illustrate the types of information gained from Hirshfeld surface analysis.

Investigation of π-Hole Tetrel Bonding Interactions in Derivatives

Recent advancements in computational chemistry have brought to light the significance of non-covalent interactions known as σ-hole and π-hole bonds. A π-hole is a region of positive electrostatic potential located perpendicular to a planar portion of a molecule, such as an aromatic ring or a carbonyl group rsc.orgmdpi.com. This positive region can interact attractively with a nucleophile or a region of negative charge, such as a lone pair of electrons rsc.org.

Tetrel bonds are a specific type of σ-hole or π-hole interaction involving an element from Group 14 of the periodic table, such as carbon or silicon, acting as the electrophilic center aurigeneservices.com. In derivatives of α-ketoesters, the carbonyl carbon can possess a significant π-hole, making it susceptible to interactions with electron-rich atoms like oxygen.

For example, studies on ethyl 2-triazolyl-2-oxoacetate derivatives have shown that these molecules can form self-assembled dimers in the solid state through two symmetrically equivalent O···π-hole tetrel bonding interactions researchgate.netcymitquimica.com. These interactions were analyzed using a combination of Hirshfeld surface analysis and Density Functional Theory (DFT) calculations researchgate.netcymitquimica.com. Such computational studies allow for the quantification of the interaction energies, which can be substantial, and help to understand how substituents on the aromatic rings influence the strength of these bonds researchgate.netcymitquimica.com. The interaction energies of π-hole complexes can range from approximately -2 kcal/mol to as high as -40 kcal/mol rsc.org.

Given the presence of both a carbonyl group and a methoxyphenyl ring in this compound, it is plausible that π-hole interactions play a role in its molecular recognition and crystal packing. Theoretical calculations could be employed to map the molecular electrostatic potential (MEP) surface of the molecule, identify potential π-holes, and model their interactions with neighboring molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and determine the most likely pathway. Methods like Density Functional Theory (DFT) are frequently used for this purpose.

For a compound like this compound, computational modeling could be used to investigate a variety of reactions. For example, in a study of the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, quantum chemical calculations were used to explore different possible reaction mechanisms researchgate.netnih.gov. The study identified several possible zwitterionic intermediates and determined that their formation was governed by local nucleophile/electrophile interactions researchgate.netnih.gov. This level of detail is often inaccessible through experimental means alone.

Similarly, computational studies can be used to understand the role of catalysts, the effect of solvents, and the origins of stereoselectivity in reactions involving aryl α-keto esters. By modeling the transition state structures, researchers can gain insights into the key interactions that stabilize one pathway over another. For instance, Born-Oppenheimer molecular dynamics (BOMD) can be used to simulate reactions at a gas-liquid interface, providing insights into the role of individual solvent molecules in the reaction mechanism nih.gov.

The application of these computational methods to the reactions of this compound would provide a molecular-level understanding of its chemical behavior, aiding in the design of new synthetic routes and the prediction of its reactivity in different chemical environments.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes to Methyl 2-(2-methoxyphenyl)-2-oxoacetate

The pursuit of green and sustainable chemistry necessitates the development of more efficient and environmentally benign methods for synthesizing key chemical intermediates. Future research should prioritize the creation of novel synthetic routes to this compound that minimize waste, reduce energy consumption, and utilize renewable resources.

Exploration of New Reactivity Patterns and Transformation Cascades Involving the Compound

The dicarbonyl functionality of this compound is a gateway to diverse chemical transformations, yet its full reactive potential is far from realized. While its use in olefination reactions has been noted, a significant opportunity lies in uncovering novel reactivity patterns. cymitquimica.com

Future investigations could focus on its participation in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form complex products, offering high atom economy and efficiency. The compound's electrophilic centers are ideal for designing novel Ugi or Passerini-type reactions. Another promising avenue is the exploration of its behavior in photoredox catalysis to generate unique radical intermediates for C-C and C-X bond formation, a strategy that has proven successful for related oxoacetates in synthesizing complex heterocycles. whiterose.ac.uk Furthermore, its potential as a dienophile or heterodienophile in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, could provide rapid access to complex polycyclic and heterocyclic structures.

Computational Design and Prediction of Novel Derivatives with Enhanced Properties

Computational chemistry offers powerful tools for accelerating chemical research by predicting molecular properties and reaction outcomes. A significant unexplored avenue is the application of computational methods to design and screen virtual libraries of this compound derivatives.

Using Density Functional Theory (DFT), researchers can model the electronic structure of the compound to understand its reactivity, predict the feasibility of new transformations, and elucidate reaction mechanisms. These computational insights can guide experimental work, saving time and resources. Moreover, computational screening can be employed to design novel derivatives with tailored electronic, optical, or steric properties for specific applications, such as in organic electronics, polymer chemistry, or as precursors for pharmacologically active molecules. For instance, by modeling how different substituents on the phenyl ring affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, derivatives with specific photophysical properties could be rationally designed.

Integration with Catalytic Systems and Asymmetric Synthesis for Stereoselective Transformations

The development of stereoselective transformations is a cornerstone of modern organic synthesis. This compound is an excellent prochiral substrate for asymmetric catalysis, yet this area remains largely unexplored.

Future research should focus on the stereoselective reduction of the ketone functionality to yield chiral methyl 2-hydroxy-2-(2-methoxyphenyl)acetate, a valuable building block for pharmaceuticals and natural products. This can be achieved by integrating the substrate with chiral catalytic systems, including transition-metal catalysts with chiral ligands or metal-free organocatalysts. The principles of asymmetric synthesis, which have been successfully applied to produce chiral GABA derivatives and glycidic esters, can serve as a guide for developing these new transformations. mdpi.comresearchgate.net Additionally, exploring enantioselective C-C bond-forming reactions at the ketone carbon, such as asymmetric aldol or Michael additions, would provide access to a wide range of enantiomerically enriched compounds with significant synthetic utility.

Investigation of Related Structural Isomers and Analogues for Structure-Reactivity Relationship Studies

A systematic investigation of the structural isomers and analogues of this compound is crucial for establishing comprehensive structure-reactivity relationships (SRR). Such studies provide fundamental insights into how substituent position and electronic nature influence a molecule's physical and chemical properties.

Key isomers for comparative study include the meta- (3-methoxy) and para- (4-methoxy) substituted analogues, as well as the parent compound, Methyl 2-oxo-2-phenylacetate. nih.govguidechem.com Research should involve a parallel investigation of their synthesis, stability, and reactivity in a standardized set of reactions. By comparing reaction rates and product distributions, a clear picture of steric and electronic effects can be constructed. For example, comparing the susceptibility of the ortho-, meta-, and para-isomers to nucleophilic attack could reveal important details about the interplay between the methoxy (B1213986) group's inductive and mesomeric effects. This approach, which has been effectively used to understand the properties of substituted ketamine esters, would be invaluable for rationally designing and utilizing these compounds in various applications. mdpi.com

Interactive Data Table: Future Research Directions

| Research Area | Proposed Methodology | Desired Outcome |

| Sustainable Synthesis | Biocatalysis, Continuous Flow Chemistry, Microwave-Assisted Synthesis | Greener, scalable, and more efficient production routes. |

| New Reactivity Patterns | Multicomponent Reactions, Photoredox Catalysis, Cycloaddition Reactions | Discovery of novel transformations for creating molecular complexity. |

| Computational Design | Density Functional Theory (DFT), Virtual Screening | Rational design of derivatives with tailored properties; prediction of reaction outcomes. |

| Asymmetric Synthesis | Chiral Transition-Metal Catalysis, Organocatalysis | Access to enantiomerically pure building blocks for pharmaceuticals. |

| Structure-Reactivity | Parallel Synthesis and Kinetic Studies of Isomers and Analogues | Comprehensive understanding of electronic and steric effects. |

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-methoxyphenyl)-2-oxoacetate?

The compound is typically synthesized via esterification or condensation reactions. One method involves reacting 2-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux, followed by purification via distillation or recrystallization . Alternatively, base-mediated reactions using methyl oxalyl chloride and 2-methoxybenzaldehyde in the presence of triethylamine yield the ester . These methods prioritize functional group compatibility and yield optimization.

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and aromatic proton environments. Infrared (IR) spectroscopy identifies key functional groups (C=O at ~1700 cm⁻¹, ester C-O at ~1250 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (e.g., SHELX software ) resolves crystal packing and hydrogen-bonding interactions in solid-state studies .

Q. How does the methoxy substituent influence the compound’s reactivity?

The electron-donating methoxy group at the 2-position of the phenyl ring enhances resonance stabilization, directing electrophilic substitution reactions to specific positions. This substituent also increases steric hindrance, affecting reaction kinetics in nucleophilic aromatic substitutions or ester hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in enzyme inhibition studies?

this compound may act as a competitive inhibitor by mimicking natural substrates. For example, its α-ketoester group can interact with active-site residues of cytochrome P450 enzymes (e.g., CYP2A6), disrupting metabolic pathways. Structural analogs have shown inhibitory effects on cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential .

Q. How do reaction conditions impact the efficiency of its synthesis?

Acid-catalyzed esterification requires precise temperature control (reflux at ~80°C) to avoid side reactions like transesterification. Base-mediated routes demand anhydrous conditions to prevent hydrolysis of methyl oxalyl chloride. Solvent choice (e.g., dichloromethane vs. THF) also affects reaction rates and purity .

Q. What contradictions exist in reported spectral data for this compound?

Discrepancies in ¹³C NMR chemical shifts (e.g., carbonyl carbons at 168–172 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or crystallographic polymorphism. Researchers should cross-validate data with computational tools (e.g., DFT calculations) and ensure consistent experimental conditions .

Q. How does this compound compare to halogenated analogs in synthetic applications?

Fluorine or chlorine substituents (e.g., Methyl 2-(4-fluorophenyl)-2-oxoacetate) increase electrophilicity, enhancing reactivity in Suzuki couplings or SNAr reactions. The methoxy group, however, favors milder conditions for functionalization due to its electron-donating nature .

Methodological Considerations

Q. What strategies optimize its use as a building block in multicomponent reactions?

The α-ketoester moiety participates in Passerini or Ugi reactions to generate heterocycles. For example, coupling with amines and isonitriles yields α-acyloxy amides. Catalytic asymmetric variants can enantioselectively access chiral intermediates for drug discovery .

Q. How is its crystal structure determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic packing (space group C2/c) with weak C–H···O hydrogen bonds stabilizing the lattice. This data informs solubility predictions and polymorph screening for pharmaceutical formulations .

Q. What protocols mitigate degradation during biological assays?

Store the compound in anhydrous, dark conditions at −20°C to prevent hydrolysis. In cell-based studies, use DMSO as a carrier solvent (<0.1% v/v) to maintain stability. LC-MS monitoring confirms integrity during incubation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.